Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)-
Description
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)-, is a heterocyclic compound featuring a quinoxaline core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a benzyl (phenylmethyl) group. Quinoxalines are renowned for their diverse pharmacological and pesticidal activities, attributed to their ability to interact with biological targets such as enzymes and DNA . This compound is structurally analogous to other halogenated quinoxaline derivatives, which are frequently explored in drug discovery and agrochemical development .
Structure
3D Structure
Properties
CAS No. |
649739-75-3 |
|---|---|
Molecular Formula |
C21H15ClN2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-benzyl-3-(3-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C21H15ClN2/c22-17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2 |
InChI Key |
PECPQSKQNAFOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Scientific Research Applications
Quinoxaline derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, and antimalarial properties . Research indicates a growing interest in developing quinoxaline-based compounds for antiviral treatments . They have also shown promise in treating chronic and metabolic diseases like cancer, diabetes, neurological disorders, atherosclerosis, and inflammation .
Anticancer Applications
Quinoxaline derivatives have been tested against various cancer cell lines, with some demonstrating significant growth inhibition .
- Compound 1 : Showed a 55.75% growth inhibition against a melanoma (MALME-M) tumor cell line . Structure-activity relationship (SAR) studies indicated that unsubstituted aromatic rings (R1, R2 = H) exhibit higher activity, and electron-withdrawing groups (Cl) produce greater activity compared to electron-withdrawing groups (Br) and electron-releasing groups (CH3) .
- Compound 3 : Displayed excellent potency against Ty-82 (IC50 = 2.5 μM) and THP-1 (IC50 = 1.6 μM) cell lines . SAR studies revealed that an aliphatic linker CH2 at the third position of quinoxaline is essential for activity, while an N-linker decreases activity. Electron-releasing groups containing an oxygen atom (OCH3, OC2H5) and phenyl substituents at R2 decrease activity, while an isopropyl group (CH(CH3)2) increases activity .
- Compound 5 : Showed excellent activity against HeLa (IC50 = 0.126 μM), SMMC-7721 (IC50 = 0.071 μM), and K562 (IC50 = 0.164 μM) compared to the reference drug doxorubicin . SAR studies indicated that the electron-releasing group (OCH3) at R1, R2, and R3 is essential for activity. Substituting this group with an electron-withdrawing group such as (F) decreases the activity, while other electron-releasing groups such as CH3 or C2H5 increase it .
- Compounds 19 and 20 : Exhibited significant anticancer activity against tested cell lines. SAR studies showed that replacing the R group with electron-donating groups increases activity, while electron-withdrawing groups decrease activity .
- Compound 24 : Showed excellent activity (IC50 = 3 nM), being 20-fold more potent than the reference drug Vemurafenib (IC50 = 139 nM) . SAR studies indicated that the o,o-dimethoxyphenyl group at the second position from the quinoxaline nucleus increases activity, while CF3 and OCF3 decrease activity. The N-linker at the third position increases activity, while the O-linker decreases activity. The secondary amine at the third position from the quinoxaline ring increases activity, while primary and tertiary amines decrease activity .
Antiviral Applications
Quinoxaline derivatives have demonstrated antiviral activity against various viruses .
- A specific compound, 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, inhibited the replication of HSV-1, cytomegalovirus, and varicella-zoster virus in tissue culture, depending on the virus amount and cell type used in the assay . Derivatives with a 6-(2-dimethylaminoethyl) side chain also showed improved biological activity due to their DNA binding properties .
- A new class of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline demonstrated encouraging anti-hepatitis B activity at 100 µM, although the five most potent compounds were associated with high cytotoxicity .
Other Applications
- Hypoglycemic Activity: Quinoxalinone derivatives have been designed and evaluated for hypoglycemic activity, with modifications at positions 1 and 4 of the quinoxaline backbone significantly affecting their activity . The introduction of various pharmacodynamic groups has a profound effect on its activity .
- Anti-inflammatory Activity: incorporating pyrimidine, thiazolopyrimidine, pyrazolopyridine, pyridopyridine, p-chlorophenyl, p-methoxyphenyl or pyridine nucleus to quinoxaline moiety cause significant anti-inflammatory activity, and also analgesic .
Mechanism of Action
The mechanism by which quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of bacterial enzymes or interference with cancer cell signaling pathways.
Comparison with Similar Compounds
Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl- (CAS 56536-65-3)
- Structure : Differs in the chlorine position on the benzyl group (4-chlorophenyl vs. 3-chlorophenyl in the target compound).
- Molecular Formula : C21H15ClN2 (identical to the target compound).
2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9)
- Structure : Features a trifluoromethyl group at position 3 instead of benzyl.
- Molecular Formula : C9H4ClF3N2.
- Activity: The electron-withdrawing trifluoromethyl group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
Functional Group Modifications
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)
- Structure : Chlorine at position 6 and an amine group at position 2.
- Activity: Demonstrated herbicidal and fungicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The amine group facilitates hydrogen bonding with PPO’s active site .
2-{5-[2-(Methylethyl)phenyl]-3-phenyl-2-pyrazolinyl}-1,3-thiazolino[5,4-b]quinoxaline (33)
- Structure: Incorporates a thiazolino-pyrazolinyl moiety.
- Activity : Exhibited potent antiamoebic activity (IC50 = 0.17 µM) against Entamoeba histolytica. The bulkier substituents may enhance binding to parasitic targets but reduce solubility .
- Comparison : The target compound’s simpler substituents (chlorophenyl and benzyl) may offer better synthetic accessibility and pharmacokinetic profiles.
Electronic and Steric Effects
2-(3,3,3-Trichloro-1-propen-1-yl)quinoxaline
- Structure : Features a trichloropropenyl group at position 2.
- Activity : The electron-deficient alkenyl group increases reactivity in photophysical applications. Such compounds are studied for UV absorbance and fluorescence properties .
- Comparison : The target compound’s aromatic substituents prioritize biological interactions over photophysical applications.
Data Tables
Table 1: Structural and Activity Comparison of Quinoxaline Derivatives
Biological Activity
Quinoxaline derivatives, including Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The compound Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- features a quinoxaline core with a chlorophenyl and phenylmethyl substituent. The structural modifications in quinoxalines are critical for their biological activity, influencing interactions with biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives. For instance:
- Structure-Activity Relationship (SAR) : A study highlighted that electron-donating groups at specific positions on the quinoxaline ring significantly enhance anticancer activity. The presence of a chlorophenyl group has been associated with improved efficacy against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma) cells .
- Efficacy Data : In comparative studies, certain derivatives exhibited IC50 values as low as against SMMC-7721 cells, showcasing their potency relative to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Quinoxaline Derivative | HeLa | 0.126 | |
| Quinoxaline Derivative | SMMC-7721 | 0.071 | |
| Quinoxaline Derivative | K562 | 0.164 |
Antimicrobial Activity
Quinoxaline derivatives also exhibit notable antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that compounds derived from quinoxaline demonstrate selective activity against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. These findings suggest potential applications in treating antibiotic-resistant infections .
- Biofilm Inhibition : Some derivatives have shown efficacy against bacterial biofilms, which are notoriously difficult to treat and contribute to chronic infections .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, quinoxaline derivatives are being explored for various other pharmacological effects:
- Anti-inflammatory and Antioxidant Properties : Quinoxalines have been reported to possess anti-inflammatory and antioxidant activities, making them candidates for treating conditions characterized by oxidative stress .
- Antidiabetic Effects : Some studies have indicated that certain quinoxaline derivatives may exhibit antidiabetic properties, although further research is needed to elucidate the mechanisms involved .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new quinoxaline derivatives:
- A study reported the synthesis of various substituted quinoxalines and their evaluation against multiple cancer cell lines. The results indicated that modifications at the 2-position of the quinoxaline ring could lead to enhanced cytotoxicity .
- Another research effort highlighted the development of quinoxaline-based compounds that effectively inhibit specific kinases involved in cancer progression, suggesting a targeted therapeutic approach .
Chemical Reactions Analysis
Traditional Condensation Method
-
Mechanism : Ortho-phenylenediamine reacts with a dicarbonyl compound (e.g., benzil derivatives) under acidic or basic conditions.
-
Reaction Conditions :
Green Chemistry Pathway
-
Features :
One-Pot Protocols
-
Procedure :
-
Step 1 : Co-bromination and oxidation of precursors to form α-bromo ketones.
-
Step 2 : Condensation with ortho-phenylenediamine.
-
Yield : 55–79% under optimized conditions.
-
| Method | Key Conditions | Yield | Source |
|---|---|---|---|
| Traditional | Acid/base catalyst, ethanol | 46–94% | |
| Green Chemistry | TiO2-Pr-SO3H, ethanol | 95% | |
| One-Pot | α-bromo ketone intermediate | 55–79% |
Formation of Quinoxaline Core
The quinoxaline scaffold forms via cyclization of ortho-phenylenediamine with a diketone or α-diketone precursor. Substituents like chlorophenyl and phenylmethyl groups influence reactivity.
Substitution Patterns
-
Electrophilic Substitution : Chlorine atoms on the phenyl rings activate positions for electrophilic attack.
-
Nucleophilic Addition : The quinoxaline nitrogen atoms may participate in nucleophilic reactions, though steric hindrance from bulky substituents (e.g., phenylmethyl) limits reactivity.
Functional Group Transformations
-
Phenylmethyl Group :
-
Oxidation : Converts to ketones or carboxylic acids under strong oxidizing conditions.
-
Cleavage : May undergo hydrolysis or elimination to form alkenes.
-
-
Chlorophenyl Group :
-
Substitution : Chlorine can be replaced by nucleophiles (e.g., hydroxyl, amino groups) via aromatic substitution.
-
Cross-Coupling Reactions
-
Palladium-Mediated Couplings : The compound may participate in Suzuki or Heck reactions if activated by directing groups.
Stability and Degradation
-
Thermal Stability : Quinoxaline derivatives are generally stable at high temperatures but may degrade under extreme conditions.
-
Hydrolytic Stability : Phenylmethyl groups are less prone to hydrolysis compared to alkyl substituents.
Pharmaceutical Development
-
Anticancer Activity : Substituent modifications (e.g., chlorophenyl) enhance interactions with kinase targets like FGFR1 .
-
Antimicrobial Agents : Quinoxaline derivatives are screened for antimicrobial properties due to their ability to intercalate DNA .
Material Science
-
Conducting Polymers : Quinoxaline cores contribute to π-conjugated systems for optoelectronic applications.
Key Research Findings
-
Synthesis Optimization : Green chemistry methods significantly reduce reaction times and improve yields compared to traditional protocols .
-
Substituent Effects : Chlorine and phenylmethyl groups enhance binding affinity to biological targets, as seen in FGFR1 inhibition studies .
-
Mechanistic Insights : Oxidative cyclization via IBX or α-bromo ketone intermediates enables efficient quinoxaline formation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing quinoxaline derivatives with 3-chlorophenyl and benzyl substituents?
- Methodological Answer : The synthesis typically involves condensation of 1,2-phenylenediamine with substituted dicarbonyl precursors. For example, 2,3-dichloroquinoxaline (DCQX) serves as a versatile intermediate due to its two reactive chlorine atoms, enabling regioselective substitution with nucleophiles like aryl amines or benzyl groups . Microwave-assisted synthesis is also effective for accelerating reactions and improving yields under controlled temperature conditions . Solvent choice (e.g., DMSO or acetonitrile) and bases (e.g., triethylamine) are critical for optimizing reaction efficiency .
Q. What characterization techniques are essential for confirming the structure of quinoxaline derivatives like 2-(3-chlorophenyl)-3-(phenylmethyl)-quinoxaline?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to verify substituent positions and aromatic proton environments .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., π-stacking) .
- FT-IR : Identification of functional groups such as C=N (1550–1600 cm) and C-Cl (600–800 cm) .
Q. How does the choice of solvent and base influence the synthesis of quinoxaline derivatives with thioether groups?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution by stabilizing intermediates, while triethylamine acts as a base to deprotonate thiols and drive the reaction toward completion. Reaction monitoring via thin-layer chromatography (TLC) ensures timely quenching and purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when synthesizing quinoxaline derivatives with varying substituents?
- Methodological Answer : Discrepancies often arise from electronic effects of substituents. For example:
- Electron-withdrawing groups (e.g., Cl) deshield aromatic protons, shifting NMR signals downfield .
- Computational tools like density functional theory (DFT) can predict spectroscopic profiles and validate experimental data .
- Cross-referencing crystallographic data (e.g., bond lengths and angles) with spectral observations resolves ambiguities .
Q. What strategies optimize reaction yields in the synthesis of halogenated quinoxalines under microwave-assisted conditions?
- Methodological Answer :
- Temperature Control : Maintaining 80–120°C prevents decomposition of thermally sensitive intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions for benzyl-substituted derivatives .
- Reaction Time : Short irradiation periods (10–30 minutes) minimize side reactions .
Q. How do crystallographic studies inform the understanding of molecular interactions in quinoxaline derivatives?
- Methodological Answer :
- Dihedral Angles : Substituents like 3-chlorophenyl introduce steric hindrance, altering planarity (e.g., dihedral angles >70° between aromatic rings) .
- Hydrogen Bonding : Methoxy or hydroxyl groups facilitate crystal packing via O–H···N interactions .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···Cl interactions) to predict solubility and stability .
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of quinoxaline derivatives?
- Methodological Answer :
- Molecular Docking : Identifies binding modes with target enzymes (e.g., protoporphyrinogen oxidase in herbicidal activity) .
- DFT Calculations : Predicts electron-density distributions to correlate substituent effects with reactivity (e.g., chlorophenyl groups increasing electrophilicity) .
- QSAR Models : Links structural descriptors (e.g., logP, polar surface area) to pesticidal or pharmacological activity .
Q. What environmental fate studies are applicable to assess the persistence of chlorinated quinoxaline derivatives in soil systems?
- Methodological Answer :
- Metabolomics : LC-MS/MS detects degradation products (e.g., hydroxylated or dechlorinated metabolites) in soil extracts .
- Sorption Experiments : Batch studies with varying soil pH and organic matter content quantify binding coefficients () .
- Microbial Degradation Assays : Inoculation with Pseudomonas spp. evaluates biodegradation pathways under aerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
